molecular formula C25H24F3NO7 B11619917 Dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11619917
M. Wt: 507.5 g/mol
InChI Key: BJDQMILBQKRSQZ-UHFFFAOYSA-N
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Description

Dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The trifluoromethyl and trimethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of cardiovascular research, it may act on calcium channels, modulating their activity and influencing vascular smooth muscle contraction. The trifluoromethyl and trimethoxyphenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension and angina.

    Fluometuron: A compound with a trifluoromethyl group, used as a herbicide.

Uniqueness

Dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the combination of trifluoromethyl and trimethoxyphenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H24F3NO7

Molecular Weight

507.5 g/mol

IUPAC Name

dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H24F3NO7/c1-32-19-9-14(10-20(33-2)22(19)34-3)21-17(23(30)35-4)12-29(13-18(21)24(31)36-5)16-8-6-7-15(11-16)25(26,27)28/h6-13,21H,1-5H3

InChI Key

BJDQMILBQKRSQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=CN(C=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F)C(=O)OC

Origin of Product

United States

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